molecular formula C6H12N2O B2393638 3-Amino-1-methylpiperidin-2-one CAS No. 91417-29-7

3-Amino-1-methylpiperidin-2-one

Cat. No.: B2393638
CAS No.: 91417-29-7
M. Wt: 128.175
InChI Key: PSQIHNMCKXPRQQ-UHFFFAOYSA-N
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Description

3-Amino-1-methylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpiperidine with carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-Amino-1-methylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-1-methylpiperidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins, affecting their function and activity .

Comparison with Similar Compounds

  • 3-Amino-1-methylpiperidine
  • 3-Methylpiperidin-2-one
  • 1-Methylpiperidin-2-one

Uniqueness: 3-Amino-1-methylpiperidin-2-one is unique due to the presence of both an amino group and a carbonyl group within the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its specific structural features make it a valuable intermediate in the synthesis of various biologically active compounds .

Properties

IUPAC Name

3-amino-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQIHNMCKXPRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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